N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide
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Overview
Description
N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in the treatment of bacterial infections. This compound is characterized by the presence of a nitrofuran ring, which is responsible for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitrofurans with additional functional groups such as carboxyl or hydroxyl groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted nitrofurans depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new materials with antibacterial properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide involves the interaction of the nitrofuran ring with bacterial enzymes. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components . This results in the inhibition of bacterial growth and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium bromide
- Nitrofurazone
- Furaltadone
- Furazolidone
- Nitrofurantoin
Uniqueness
N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide is unique due to its specific structure, which includes an ethanaminium iodide moiety. This structure imparts distinct physicochemical properties and biological activity compared to other nitrofurans. Its iodide component may also influence its solubility and reactivity in different environments.
Properties
CAS No. |
4077-53-6 |
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Molecular Formula |
C11H19IN2O3 |
Molecular Weight |
354.18 g/mol |
IUPAC Name |
triethyl-[(5-nitrofuran-2-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C11H19N2O3.HI/c1-4-13(5-2,6-3)9-10-7-8-11(16-10)12(14)15;/h7-8H,4-6,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GFXLKBXSFYIVAA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=C(O1)[N+](=O)[O-].[I-] |
Origin of Product |
United States |
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